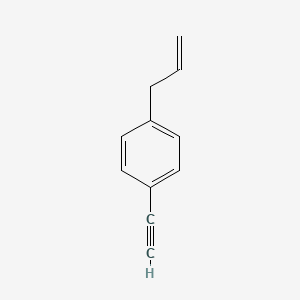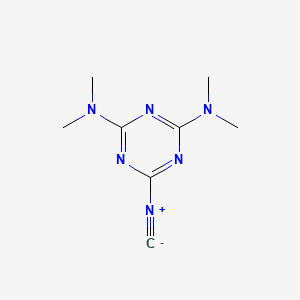
6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine is a chemical compound characterized by the presence of an isocyanide group attached to a triazine ring
Preparation Methods
The synthesis of 6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of phosgene to treat amines, resulting in the formation of isocyanates . Another approach includes the addition of isocyanic acid to alkenes . Industrial production methods often require special precautions due to the hazardous nature of some reagents, such as phosgene .
Chemical Reactions Analysis
6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the isocyanide group into other functional groups.
Substitution: The isocyanide group can be substituted with other nucleophiles, such as alcohols and amines. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, thereby influencing biochemical pathways .
Comparison with Similar Compounds
6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
- 6-Isocyano-2,3-dihydro-1,4-benzodioxine
- 1,3,5-Triazine-2,4-diamine, 6-isocyano-N2,N2,N4,N4-tetramethyl- These compounds share the isocyanide functional group but differ in their structural frameworks and reactivity. The unique triazine ring in this compound provides distinct chemical properties and potential applications.
Properties
CAS No. |
125743-66-0 |
|---|---|
Molecular Formula |
C8H12N6 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-isocyano-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12N6/c1-9-6-10-7(13(2)3)12-8(11-6)14(4)5/h2-5H3 |
InChI Key |
ZDBYHTNLCPCXCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)[N+]#[C-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)
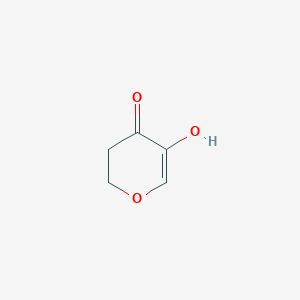
![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
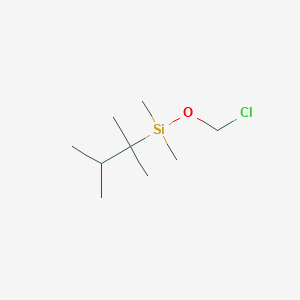
![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
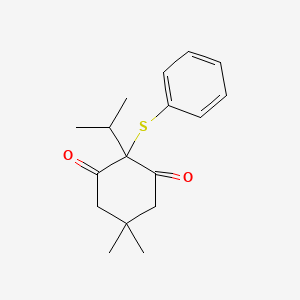
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
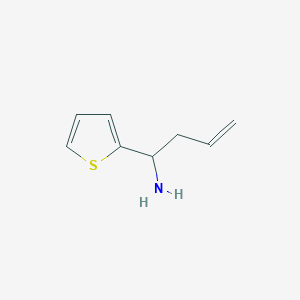
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
